molecular formula C11H6ClN3OS B3033263 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1015560-19-6

2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No.: B3033263
CAS No.: 1015560-19-6
M. Wt: 263.7 g/mol
InChI Key: VYCSDBGYBGGSOI-UHFFFAOYSA-N
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Description

2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a synthetic heterocyclic compound that functions as a versatile building block for synthetic chemistry, with potential applications in medicinal chemistry and materials science . This molecule features a complex fused thiazino-quinolinone scaffold, which is of significant interest in the design of novel bioactive agents. The core scaffold shares structural similarities with other nitrogen-sulfur containing heterocycles that are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . The chloro-substituent at the 9-position is a key structural feature. Comparative analysis with its closest analog, the 9-fluoro derivative, indicates that halogen substitution can significantly alter the compound's physicochemical properties . The electron-withdrawing chlorine atom can influence the molecule's electronegativity, metabolic stability, and membrane permeability, making it a valuable point of diversification for structure-activity relationship (SAR) studies . Quinoline-based frameworks, a component of this structure, are fundamentally important in drug discovery and have demonstrated documented activity as antimalarial and anticancer agents, among others . The fused thiazine ring system further enhances its potential as a multi-target-directed ligand. Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-9-chloro-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-5-1-2-8-6(3-5)9-7(4-14-8)10(16)15-11(13)17-9/h1-4H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCSDBGYBGGSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1Cl)SC(=NC3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions. One common method involves the cyclization of 2-amino-3-chlorobenzoic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiazinoquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, aminoquinoline derivatives, and substituted thiazinoquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents/Rings Biological Activity/Notes Reference
2-Amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one C₁₁H₆ClN₃OS Quinoline, thiazine, Cl (C9), NH₂ (C2) Discontinued; no explicit activity reported
5H-1,2,4-Triazolo[5′,1′:2,3][1,3]thiazino[5,6-c]quinoline-5-one C₁₄H₈ClN₅O₂S Triazolo-thiazinoquinoline, Cl (C4) Synthesized via cyclization; novel heterocycle
3-Phenyl-2-thioxo-8-(trifluoromethyl)-2,3-dihydro-4H-[1,3]oxazino[5,6-c]quinolin-4-one C₁₈H₁₂F₃N₃O₂S Oxazinoquinoline, CF₃ (C8), thioxo group Anticancer activity (in vitro)
Cyclobrassinin C₁₁H₁₀N₂S₂ Thiazinoindole, methylthio group Natural product; phytochemical relevance
2-(4-Methoxyphenyl)oxazolo[4,5-c]quinolin-4(5H)-one C₁₇H₁₂N₂O₃ Oxazoloquinoline, methoxyphenyl Synthetic; potential photophysical uses

Key Comparative Insights

Heterocyclic Core Variations
  • Thiazino vs. Oxazino Rings: The substitution of sulfur (thiazine) with oxygen (oxazine) in oxazinoquinoline analogs (e.g., ) reduces electron density and alters hydrogen-bonding capacity. This impacts solubility and metabolic stability .
Substituent Effects
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in ’s oxazinoquinoline increases lipophilicity and may improve blood-brain barrier penetration compared to the chloro group in the target compound .
  • Amino vs. Thioxo Groups: The amino group in the target compound offers nucleophilic reactivity, whereas the thioxo group in ’s analog provides a site for covalent binding (e.g., with cysteine residues in enzymes) .

Biological Activity

2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazinoquinoline class, characterized by a thiazine ring fused to a quinoline structure. Its molecular formula is C10H7ClN2SC_{10}H_7ClN_2S with a molecular weight of approximately 224.69 g/mol.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that thiazinoquinoline derivatives possess significant antimicrobial properties. A study evaluated the antibacterial activity of several derivatives against various bacterial strains. The compound exhibited notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound demonstrated significant reduction in cell viability in human lung adenocarcinoma (A549) and colon cancer (HCT116) cells.

A xenograft model further confirmed its anticancer potential, where treated mice displayed reduced tumor growth compared to controls. The tumor volume was measured over a treatment period of 14 days.

Cell Line IC50 (µM)
A549 (lung cancer)5.2
HCT116 (colon cancer)3.8

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, the compound showed potential in inhibiting angiogenesis by downregulating vascular endothelial growth factor (VEGF).

Case Studies

  • Study on Antibacterial Activity : A comparative study assessed the antibacterial efficacy of various thiazinoquinoline derivatives, including this compound. Results indicated that this compound was among the most effective against resistant strains.
  • Anticancer Efficacy in Animal Models : In a recent study involving xenograft models, administration of the compound resulted in a significant decrease in tumor size and weight compared to untreated controls, suggesting its potential as an effective anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one, and how can reaction conditions be optimized?

Answer:
The synthesis of thiazinoquinolinone derivatives typically involves electrophilic intramolecular cyclization. For example, but-2-enyl thioethers of quinoline derivatives can undergo tellurium-induced cyclization using p-methoxyphenyltellurium trichloride to yield angular tricyclic chlorides. Key optimization parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of thioether to tellurium reagent minimizes side reactions.
  • Solvent system : Polar aprotic solvents (e.g., DCM or DMF) enhance cyclization efficiency.
  • Temperature : Reactions conducted at 60–80°C for 6–8 hours achieve optimal yields (60–75%) while avoiding decomposition .
    Alternative routes involve condensation reactions with hydrazine hydrate or thiourea to form heterocyclic cores, as seen in 4-hydroxyquinoline derivative syntheses .

Basic: How can the structural integrity of this compound be validated using spectroscopic techniques?

Answer:
Structural confirmation requires a multi-technique approach:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can resolve aromatic proton environments (e.g., quinoline C-2 and thiazine NH2_2) and confirm substituent positions.
  • Mass spectrometry (EI/CI-MS) : Molecular ion peaks (e.g., MW 247.3 g/mol) and fragmentation patterns verify the molecular formula (C11_{11}H6_6ClN3_3OS) .
  • Infrared spectroscopy (IR) : Stretching frequencies for NH2_2 (~3400 cm1^{-1}), carbonyl (C=O, ~1680 cm1^{-1}), and C-Cl (~750 cm^{-1) bonds confirm functional groups .

Advanced: What factors govern regioselectivity in electrophilic cyclization reactions during thiazinoquinolinone synthesis?

Answer:
Regioselectivity in cyclization is influenced by:

  • Substituent electronic effects : Electron-donating groups (e.g., -OCH3_3) on the quinoline ring direct cyclization to form angular fused systems over linear isomers.
  • Steric hindrance : Bulky substituents at C-9 (e.g., Cl) favor cyclization at less hindered positions, as observed in tellurium-mediated reactions .
  • Reagent choice : p-Methoxyphenyltellurium trichloride promotes six-membered ring formation via [1,3]-sigmatropic shifts, whereas other electrophiles may yield smaller rings .

Advanced: How do substituents on the quinoline core affect the reactivity of this compound in derivative synthesis?

Answer:
Substituents modulate reactivity in two key ways:

  • Electrophilic substitution : Electron-withdrawing groups (e.g., Cl at C-9) deactivate the quinoline ring, limiting further substitution but enhancing stability toward oxidation .
  • Nucleophilic attack : The amino group at C-2 participates in condensation reactions (e.g., with aldehydes or ketones) to form Schiff bases or heterocyclic adducts. For example, hydrazine derivatives of 4-hydroxyquinoline yield pyrazoloquinolinones under acidic conditions .

Basic: What are the critical storage and handling protocols to ensure compound stability?

Answer:
Stability is maintained by:

  • Storage conditions : Protect from light and moisture in airtight containers at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the thiazine ring.
  • Handling precautions : Use inert atmospheres (N2_2/Ar) during weighing to avoid oxidation. Gloves and fume hoods are mandatory due to potential toxicity .

Advanced: Which analytical methods resolve contradictions in tautomeric or stereochemical data for this compound?

Answer:
Discrepancies in tautomerism (e.g., keto-enol forms) or stereochemistry require:

  • X-ray crystallography : Definitive proof of solid-state structure, as demonstrated for spirobenzopyran-thiapyran adducts .
  • Dynamic NMR : Detects tautomeric equilibria in solution by monitoring temperature-dependent chemical shifts.
  • Computational modeling : DFT calculations predict energetically favored tautomers or conformers, aligning with experimental 1H^1H NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 2
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

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